
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (PPTQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTQ has been identified as a promising candidate for developing new drugs with diverse pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, several studies have suggested that 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its pharmacological effects by modulating various signaling pathways. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exert various biochemical and physiological effects. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several advantages and limitations for lab experiments. One of the major advantages of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is its broad pharmacological activity, which makes it a potential candidate for developing drugs with diverse therapeutic applications. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments.
However, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has several limitations for lab experiments. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has poor solubility in water, which makes it difficult to administer in vivo. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has low bioavailability, which limits its therapeutic potential. Additionally, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. One of the most significant future directions is to optimize the synthesis method of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to improve its purity and yield. Another future direction is to investigate the pharmacokinetics and toxicity of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and to identify its molecular targets. Finally, future research should focus on developing new derivatives of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione with improved pharmacological properties.
合成方法
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylacetophenone with 2-aminobenzophenone in the presence of a base to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to give the desired 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione product. The purity and yield of the final product can be optimized by using appropriate purification techniques such as column chromatography.
科学研究应用
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown promising results in various scientific research applications. One of the most significant applications of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is in the field of cancer research. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to possess potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been identified as a potential candidate for developing new antiviral drugs. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the replication of viruses such as influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antiviral effects by inhibiting viral entry, replication, and assembly.
属性
IUPAC Name |
2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVWUUAWVFUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

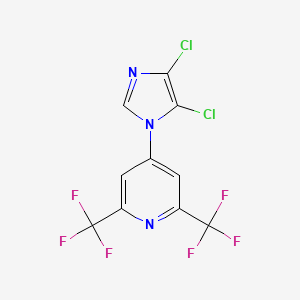
![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)

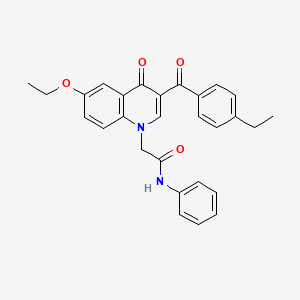
![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)
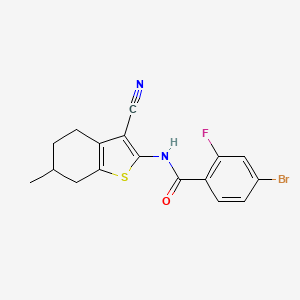

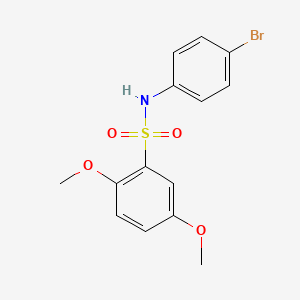
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
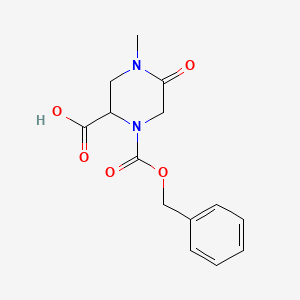
![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)
